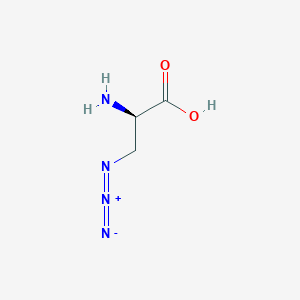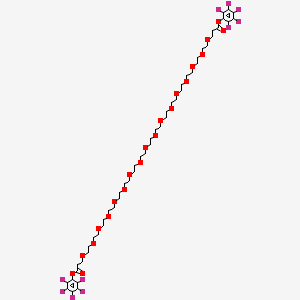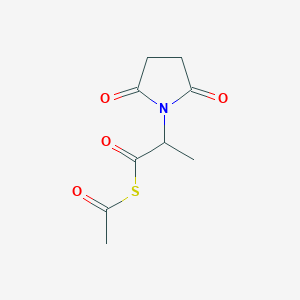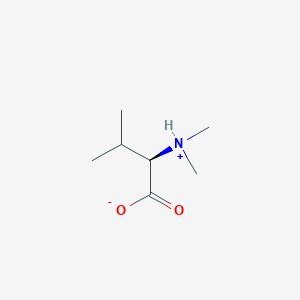
Fexaramine
概要
説明
Fexaramine is an investigational compound that acts as an agonist of the farnesoid X receptor (FXR). FXR is a bile acid-activated nuclear receptor that controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .
Synthesis Analysis
The synthesis of this compound involves combinatorial chemistry. It was evolved as a small molecule agonist with 100-fold increased affinity relative to natural compounds .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond . The crystallographic structure of this compound bound to the ligand-binding domain of FXR reveals the agonist sequestered in a 726 A3 hydrophobic cavity .Chemical Reactions Analysis
This compound is an agonist of the farnesoid X receptor (FXR), which is a bile acid-activated nuclear receptor. It controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .Physical And Chemical Properties Analysis
This compound has a molecular formula of C32H36N2O3 and a molar mass of 496.651 g·mol −1 .科学的研究の応用
Intestinal FXR Agonism for Obesity Treatment : Fexaramine, an intestinal-restricted FXR agonist, has shown promise in reducing diet-induced weight gain, body-wide inflammation, and hepatic glucose production, while enhancing thermogenesis and browning of white adipose tissue (WAT) in experimental settings. This suggests its potential as a treatment for obesity and metabolic syndrome (Fang et al., 2015).
Improvement in Lipid Metabolism and Hepatic Steatosis : this compound has been observed to positively impact lipid metabolism, reducing triglyceride levels in the serum and liver. It may also contribute to the regulation of genes associated with fatty acid oxidation, suggesting its utility in managing conditions like hepatic steatosis (Liu et al., 2018).
Inhibitory Effects on Osteoclast Formation : Research has indicated that this compound can inhibit osteoclast formation and function, potentially useful in the treatment of bone diseases associated with excessive bone resorption (Zheng, Kim, & Yim, 2017).
Development of More Selective Agonists : Newer studies have focused on developing more selective agonists based on this compound. For instance, a novel compound named this compound-3 (Fex-3) has been developed, showing better selectivity and potential in targeting FXR in the ileum, which might enhance its effectiveness and reduce side effects (Wang et al., 2017).
Antiviral Potential Against Feline Calicivirus : this compound has also been identified as a potent inhibitor of feline calicivirus (FCV), including virulent strains. This positions it as a potential antiviral agent, especially as an entry blocker for FCV, expanding its scope beyond metabolic and bone-related disorders (Kim & Chang, 2018).
作用機序
Target of Action
Fexaramine is an investigational compound that acts as an agonist of the Farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor that controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .
Mode of Action
This compound interacts with its primary target, FXR, by binding to it . This binding activates FXR, which then represses the transcription of the cholesterol 7-alpha-hydroxylase . The first publication about this compound in 2003 showed it has 100-fold greater affinity for FXR than natural compounds .
Biochemical Pathways
The activation of FXR by this compound impacts several biochemical pathways. It regulates cholesterol homeostasis, lipid metabolism, glucose metabolism, and intestinal microorganism . When administered orally to mice, this compound produced selective actions through FXR receptors in the intestines . It stimulated intestinal fibroblast growth factor 15 (FGF15) production and resulted in metabolic improvements .
Result of Action
The activation of FXR by this compound leads to several molecular and cellular effects. It reduces lipid peroxidation and suppresses ferroptotic cell death . In a study in mice, oral this compound stimulated intestinal fibroblast growth factor 15 (FGF15) production and resulted in metabolic improvements . These actions suggest that this compound could potentially be used in the treatment of obesity and metabolic syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota dysbiosis plays a key role in the development of nonalcoholic fatty liver disease (NAFLD), and the interactions between bile acids and intestinal microbiota are elucidated . This compound, a non-absorbable FXR agonist that remains in the intestine, has shown potential in reducing diet-induced obesity and improving insulin sensitivity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQTUNDJHLEFEQ-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870369 | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574013-66-4 | |
| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexaramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fexaramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEXARAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




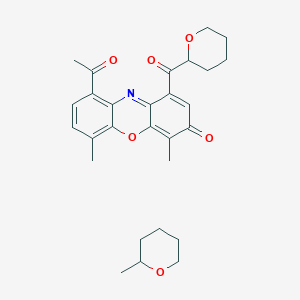
![5-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7909794.png)
![5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7909800.png)
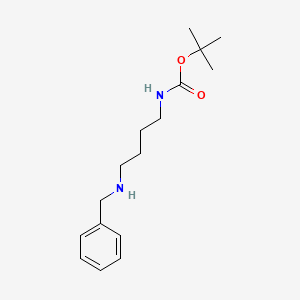

![N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine](/img/structure/B7909819.png)
